molecular formula C10H15NO3 B7516603 N-[3-(furan-2-ylmethoxy)propyl]acetamide

N-[3-(furan-2-ylmethoxy)propyl]acetamide

Cat. No.: B7516603
M. Wt: 197.23 g/mol
InChI Key: BTHLAOMNRILEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(furan-2-ylmethoxy)propyl]acetamide is a synthetic acetamide derivative characterized by a furan-2-ylmethoxy group attached to a propyl chain. The furan ring, an oxygen-containing heterocycle, imparts distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name

N-[3-(furan-2-ylmethoxy)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h2,4,7H,3,5-6,8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHLAOMNRILEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCOCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Antiulcer Agents with Phenoxy/Thioether Substituents
  • N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)acetamide (Compound 8) Structure: Features a phenoxy group and a thioether-linked hydroxyethyl moiety. Activity: Demonstrates dual gastric acid antisecretory and cytoprotective effects. The thioether group is critical for gastroprotection, with furfurylthio/sulfinyl variants showing enhanced activity .
Morpholine-Containing Derivatives
  • 2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732) Structure: Contains a morpholine ring and fluorophenoxy group. Properties: Molecular weight = 296.34; logP = 0.64, indicating moderate lipophilicity . Comparison: The morpholine ring enhances solubility via hydrogen bonding, whereas the furan in the target compound may prioritize π-π interactions.
Heteroaromatic Variants
  • 2-Furfurylsulfinyl-N-[4-(4-(piperidinomethyl)-2-pyridyloxy)-(Z)-2-butenyl]acetamide (FRG-8813) Structure: Incorporates a sulfinyl-furfuryl group and pyridyloxy chain. Activity: Potent histamine H2 receptor antagonism and gastroprotection due to sulfinyl group’s electron-withdrawing effects . Comparison: The target compound lacks sulfinyl functionality, possibly reducing acid stability but retaining furan’s affinity for aromatic receptors.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents
N-[3-(furan-2-ylmethoxy)propyl]acetamide C10H15NO3 197.23 (est.) ~1.2 ~45 Furan-2-ylmethoxy
Y205-7732 C15H21FN2O3 296.34 0.64 43.67 Morpholine, fluorophenoxy
FRG-8813 C20H25N3O4S 403.49 1.8 95.2 Sulfinyl-furfuryl, pyridyloxy
2-Chloro-N-(3-(dimethylamino)propyl)acetamide C7H15ClN2O 178.66 0.22 32.7 Dimethylamino, chloro

Key Observations :

  • The target compound’s furan group increases polarity (higher PSA) compared to dimethylamino derivatives but remains less lipophilic than sulfinyl-containing analogs.
  • Morpholine and pyridyloxy substituents enhance water solubility, which may influence bioavailability.

Pharmacological Activities

Anti-Tumor Activity
  • Imidazole Derivatives (Compounds 5–9 in ) :
    • Exhibit carbonic anhydrase (CA) inhibition, with IC50 values influenced by electron-withdrawing groups (e.g., nitro, trifluoromethyl).
    • Comparison : The furan’s electron-rich nature may reduce CA affinity compared to imidazole-based analogs.
Gastroprotective Effects
  • Furfurylthio/Sulfinyl Derivatives :
    • Show dual anti-secretory and cytoprotective actions. The sulfinyl group enhances stability and receptor binding.
    • Comparison : The target compound’s methoxy group may limit redox-mediated activation but retain furan’s role in hydrophobic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.